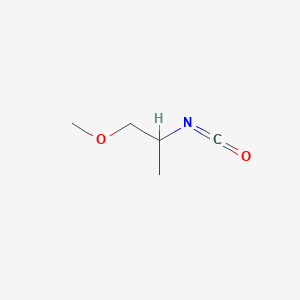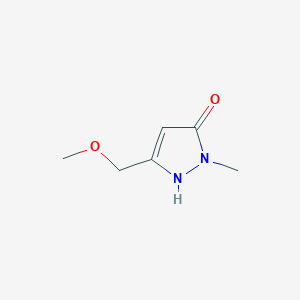
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Aplicaciones Científicas De Investigación
Optical Sensors and Biological Applications
Compounds with structures similar to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine have been extensively studied for their potential in biological and medicinal applications. A notable area of research involves the use of pyrimidine derivatives as exquisite sensing materials. These compounds, due to their ability to form both coordination and hydrogen bonds, are suitable for use as optical sensors, highlighting a broad range of biological and medicinal applications (Jindal & Kaur, 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is recognized for its extensive synthetic applications and bioavailability, making it a key precursor for the medicinal and pharmaceutical industries. Research has focused on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the adaptability of these compounds in pharmaceutical development (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Drug Synthesis
Functional chemical groups related to this compound have been identified as potential lead molecules for the synthesis of compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen in the development of novel CNS-acting drugs (Saganuwan, 2017).
Electroluminescent and Photovoltaic Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems is of significant value for the creation of novel optoelectronic materials. Research in this area has demonstrated the potential of functionalized quinazolines and pyrimidines in the development of electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of these compounds in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to be important in drug design and play a significant role in the pharmaceutical industry .
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, are involved in a variety of intra- and intermolecular reactions leading to the formation of various biologically active compounds .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 2894 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S/c1-9-7-16-14(20-9)19-13-6-12(17-10(2)18-13)11-4-3-5-15-8-11/h6-7,11,15H,3-5,8H2,1-2H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZYDYYHKHVDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCNC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1400983.png)











